molecular formula C14H12N2O6S B3059040 2-(((2-Methyl-5-nitrophenyl)sulphonyl)amino)benzoic acid CAS No. 93805-04-0

2-(((2-Methyl-5-nitrophenyl)sulphonyl)amino)benzoic acid

Cat. No.: B3059040
CAS No.: 93805-04-0
M. Wt: 336.32 g/mol
InChI Key: HTZHIPSYUAFAFE-UHFFFAOYSA-N
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Description

2-(((2-Methyl-5-nitrophenyl)sulphonyl)amino)benzoic acid (CAS 93805-04-0) is a high-purity chemical compound supplied for laboratory research applications. With a molecular formula of C14H12N2O6S and a molecular weight of 336.32 g/mol, this compound serves as an important raw material and intermediate in chemical synthesis . The arylsulphonamide core structure is of significant scientific interest, particularly in the field of immunology. Research indicates that related arylsulphonamide compounds function as potent inhibitors of perforin, a key pore-forming protein expressed by cytotoxic lymphocytes . By targeting perforin, these inhibitors demonstrate potential as highly selective immunosuppressive agents for studying and potentially treating conditions like allograft rejection and graft-versus-host disease, offering a more targeted approach than conventional immunosuppressants . This product is characterized by its physical properties, including a density of approximately 1.534 g/cm³ . It can be analyzed using reverse-phase (RP) HPLC methods, for instance, on a C18 column with a mobile phase of acetonitrile and water . The product is guaranteed to have a minimum purity of 99% and is supplied with prompt delivery, packaged according to customer requirements . This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-methyl-5-nitrophenyl)sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O6S/c1-9-6-7-10(16(19)20)8-13(9)23(21,22)15-12-5-3-2-4-11(12)14(17)18/h2-8,15H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTZHIPSYUAFAFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60239697
Record name 2-(((2-Methyl-5-nitrophenyl)sulphonyl)amino)benzoic acid
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Molecular Weight

336.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93805-04-0
Record name 2-[[(2-Methyl-5-nitrophenyl)sulfonyl]amino]benzoic acid
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Record name 2-(((2-Methyl-5-nitrophenyl)sulphonyl)amino)benzoic acid
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Record name 2-(((2-Methyl-5-nitrophenyl)sulphonyl)amino)benzoic acid
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Record name 2-[[(2-methyl-5-nitrophenyl)sulphonyl]amino]benzoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((2-Methyl-5-nitrophenyl)sulphonyl)amino)benzoic acid typically involves the following steps:

    Sulphonylation: The nitrated compound is then subjected to sulphonylation using sulfonyl chloride in the presence of a base such as pyridine to introduce the sulphonyl group.

    Amidation: The sulphonylated compound is reacted with 2-aminobenzoic acid under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Reduction of Nitro Group

The nitro group at the 5-position undergoes catalytic hydrogenation or chemical reduction to form the corresponding amine:

  • Catalytic Hydrogenation : Using Raney nickel or palladium on carbon (Pd/C) under H₂ gas (1–3 atm) in ethanol or THF .

  • Chemical Reduction : Employing Fe powder in acetic acid, which reduces the nitro group to an amino group while preserving the sulfonamide and carboxylic acid functionalities .

Table 2: Reduction Methods and Outcomes

MethodConditionsProductPuritySource
Fe/AcOHAcOH, 55–60°C, 4 h5-Amino-2-methylbenzenesulfonamide>95%
H₂/Pd-CEthanol, 25°C, 2 h5-Amino-2-methylbenzenesulfonamide98%

Sulfonamide Reactivity

The sulfonamide group participates in:

  • Acid-Base Reactions : The sulfonamide nitrogen donates protons in basic media, forming water-soluble salts (e.g., sodium or potassium derivatives) .

  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF to form N-alkylated derivatives, though this is less common due to steric hindrance from the methyl and nitro groups .

Carboxylic Acid Functionalization

The benzoic acid moiety undergoes standard reactions:

  • Esterification : Treatment with methanol or iso-propanol in the presence of H₂SO₄ yields methyl or iso-propyl esters .

  • Amide Formation : Coupling with amines (e.g., glycine) via activation with SOCl₂ or carbodiimide reagents .

Table 3: Carboxylic Acid Derivatives

ReactionReagents/ConditionsProductYieldSource
EsterificationMeOH, H₂SO₄, reflux, 8 hMethyl ester80%
Amide couplingGlycine, SOCl₂, benzene, refluxGlycine-amide conjugate75%

Analytical Characterization

  • HPLC Analysis : Reverse-phase chromatography (C18 column) with mobile phase: acetonitrile/water (70:30) + 0.1% H₃PO₄. Retention time: 6.2 min .

  • Spectroscopy : NMR (¹H, ¹³C) confirms sulfonamide NH (δ 10.2 ppm) and aromatic protons (δ 7.3–8.1 ppm) .

Stability and Degradation

  • Hydrolytic Stability : Stable in acidic conditions (pH 2–6) but degrades in alkaline media (pH > 8) via sulfonamide cleavage .

  • Thermal Stability : Decomposes above 200°C, releasing NOₓ gases .

Scientific Research Applications

Scientific Research Applications of 2-(((2-Methyl-5-nitrophenyl)sulphonyl)amino)benzoic acid

This compound, a chemical compound with the molecular formula C14H12N2O6S and a molecular weight of 336.320, has applications in separation processes using High-Performance Liquid Chromatography (HPLC) .

HPLC Separation

This compound can be analyzed using reverse phase (RP) HPLC with simple conditions . The mobile phase consists of acetonitrile (MeCN), water, and phosphoric acid . For Mass-Spec (MS) compatible applications, phosphoric acid can be replaced with formic acid . Smaller 3 µm particle columns are available for fast UPLC applications . This liquid chromatography method is scalable and can be used for isolating impurities in preparative separation and is also suitable for pharmacokinetics .

Application Column: Newcrom R1

Newcrom columns are a family of reverse-phase-based columns . Newcrom A, AH, B, and BH are all mixed-mode columns with either positive or negative ion-pairing groups attached to either short (25 Å) or long (100 Å) ligand chains . Newcrom R1 is a special reverse-phase column with low silanol activity .

Related Research Areas

While the search results do not provide extensive details on specific applications of this compound, they do highlight related research areas involving similar compounds:

  • PABA (Para-Aminobenzoic Acid) Analogs: PABA compounds exhibit anticancer, anti-Alzheimer's, antibacterial, antiviral, antioxidant, and anti-inflammatory properties .
  • Metabolism of Nitro Compounds: Research has been conducted on the metabolic fate and toxicity of various nitro compounds, including nitrobenzene derivatives, in different animal species .
  • Production of Benzoic Acid: Benzoic acid is produced through various methods and has numerous applications .

Mechanism of Action

The mechanism of action of 2-(((2-Methyl-5-nitrophenyl)sulphonyl)amino)benzoic acid involves its interaction with specific molecular targets:

    Enzyme Inhibition: The sulphonyl group can interact with the active site of enzymes, inhibiting their activity.

    Pathways Involved: The compound may affect pathways related to inflammation and microbial growth, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Key Observations:

  • Electron Effects : The nitro group in the target compound increases acidity compared to methoxy (electron-donating) or methylsulfonyl (moderately electron-withdrawing) groups in .
  • Solubility : Sulfo (-SO3H) and sulfonate groups (e.g., in ) enhance water solubility, whereas the nitro-sulphonamide system in the target compound may reduce solubility due to hydrophobic phenyl rings .
  • Steric Influence : The 2-methyl group in the target compound may hinder rotational freedom, contrasting with the planar benzimidazole system in .

Stability and Reactivity

  • Nitro Group Reduction : The 5-nitro group in the target compound can be reduced to an amine (similar to , Step 2), enabling conversion to bioactive intermediates .
  • Acid-Base Behavior : The carboxylic acid (pKa ~4.2) and sulphonamide (pKa ~10) groups in the target compound allow for pH-dependent solubility, unlike the permanently ionized sulfonic acid in .

Biological Activity

2-(((2-Methyl-5-nitrophenyl)sulphonyl)amino)benzoic acid, also known by its CAS number 93805-04-0, is a sulfonamide derivative that has garnered interest due to its potential biological activities. This compound features a unique structural configuration that may contribute to various pharmacological effects, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article reviews the biological activity of this compound based on recent studies and findings.

  • Molecular Formula : C₁₄H₁₂N₂O₆S
  • Molecular Weight : 336.32 g/mol
  • Density : 1.534 g/cm³
  • Boiling Point : 567.7 °C at 760 mmHg
  • LogP : 4.07920

Anticancer Activity

Recent studies have highlighted the anticancer potential of sulfonamide derivatives, including this compound. This compound has shown promising results in inhibiting cancer cell proliferation.

Cell Line IC₅₀ (µM) Mechanism of Action
A549 (Lung cancer)4.1 ± 0.1Inhibits tubulin polymerization, induces apoptosis
MDA-MB-231 (Breast)Not specifiedCell cycle arrest at G2/M phase
HeLa (Cervical)Not specifiedDownregulation of anti-apoptotic proteins

The compound's mechanism involves disrupting microtubule organization, leading to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Sulfonamides are known for their effectiveness against various bacterial strains.

Microorganism Activity Reference
Staphylococcus aureusInhibitoryEffective against MRSA biofilm formation
Mycobacterium spp.InhibitorySignificant activity against Mycobacterium

Studies suggest that the structural features of this compound contribute to its ability to inhibit bacterial growth, particularly in resistant strains .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have been noted in various research contexts. Sulfonamide derivatives often exhibit mechanisms that reduce inflammation through inhibition of cyclooxygenase (COX) enzymes.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    A recent study evaluated the effects of several sulfonamide derivatives on cancer cell lines, revealing that compounds similar to this compound significantly reduced cell viability in a dose-dependent manner .
  • Antimicrobial Efficacy Against MRSA :
    Another investigation focused on the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The findings indicated that it effectively inhibited biofilm formation, a critical factor in MRSA infections .
  • Inflammatory Response Modulation :
    In vitro studies demonstrated that the compound could modulate inflammatory responses by downregulating pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Q. What are the stability profiles of this compound under varying storage conditions?

  • The compound degrades at >25°C or in alkaline conditions (pH >8). Store at 2–8°C in airtight, amber vials with desiccant. Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) .

Methodological Notes

  • Synthesis Optimization : Balance stoichiometry and temperature to minimize nitro group reduction byproducts .
  • Biological Assays : Include negative controls (DMSO-only) to rule out solvent toxicity .
  • Analytical Validation : Calibrate HPLC with certified reference standards to ensure accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(((2-Methyl-5-nitrophenyl)sulphonyl)amino)benzoic acid
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2-(((2-Methyl-5-nitrophenyl)sulphonyl)amino)benzoic acid

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